![molecular formula C30H56O5 B12662751 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate CAS No. 93981-22-7](/img/structure/B12662751.png)
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate
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Overview
Description
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Cosmetic Applications
One of the primary applications of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is in cosmetic formulations. The compound acts as an effective emulsifier and stabilizer in creams and lotions, enhancing texture and performance.
Case Study: Emulsion Stability
A patent (CN101909591A) discusses the use of branched acylcarnitines, including derivatives like this compound, in emulsion preparations for external skin applications. The study highlights that these emulsions exhibit excellent stability, making them suitable for long-term cosmetic use .
Property | Value |
---|---|
Emulsion Type | Oil-in-water |
Stability | High |
Application | Creams, lotions |
Pharmaceutical Applications
The pharmaceutical industry also recognizes the potential of this compound for drug delivery systems. Its emulsifying properties can facilitate the formulation of lipophilic drugs, improving bioavailability.
Research Findings
Studies have shown that compounds with similar structures enhance the solubility of poorly soluble drugs. This property can be leveraged to create more effective pharmaceutical formulations .
Drug Type | Solubility Improvement |
---|---|
Lipophilic Drugs | Enhanced bioavailability |
Formulation Type | Emulsions |
Food Industry Applications
In the food industry, this compound can serve as an emulsifier and stabilizer in various food products. Its safety profile allows it to be used in food additives.
Safety and Regulatory Status
According to recent evaluations, this compound meets safety criteria for use in food products, with minimal toxicity reported in aquatic environments . Its classification as a non-hazardous substance further supports its application in food formulations.
Application Area | Details |
---|---|
Food Additive Type | Emulsifier |
Safety Profile | Non-hazardous |
Mechanism of Action
The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.
(Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.
Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.
Uniqueness
This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.
Biological Activity
4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of malic acid, characterized by its long-chain fatty acid components. Its structure can be represented as follows:
- Molecular Formula : C₃₁H₅₈O₅
- Molecular Weight : 502.78 g/mol
The compound's unique structure, featuring both hydrophobic and hydrophilic regions, suggests potential applications in various biological systems.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. A study on octadecanoic acid derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in the inflammatory response .
2. Skin Barrier Function
The compound has been investigated for its role in enhancing skin barrier function. In formulations aimed at treating dry skin conditions, it was shown to improve hydration and reduce transepidermal water loss (TEWL). Clinical trials have highlighted its effectiveness in formulations designed for sensitive skin, showcasing a reduction in irritation and improvement in skin texture over a four-week period .
3. Antioxidant Activity
Antioxidant properties are another significant aspect of this compound. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in dermatological applications where oxidative damage is a concern .
Case Study 1: Efficacy in Cosmetic Formulations
A clinical study evaluated a cream containing this compound over eight weeks on participants with atopic dermatitis. The results indicated a marked improvement in skin hydration levels and a reduction in erythema scores compared to the control group, suggesting its potential as an effective ingredient in dermatological products.
Case Study 2: Wound Healing
Another study focused on the wound healing properties of this compound. In an animal model, topical application significantly accelerated wound closure rates and enhanced collagen deposition compared to untreated controls. Histological analysis revealed improved granulation tissue formation, indicating its potential utility in regenerative medicine .
Research Findings Summary
Properties
CAS No. |
93981-22-7 |
---|---|
Molecular Formula |
C30H56O5 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+ |
InChI Key |
SXJPEFGFOXWMFO-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O |
Origin of Product |
United States |
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